

# Introduction: The Strategic Value of Chiral Fluorinated Alcohols in Modern Chemistry

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## Compound of Interest

Compound Name: (S)-2-FLUOROPROPAN-1-OL

CAS No.: 877822-87-2

Cat. No.: B3043498

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**(S)-2-fluoropropan-1-ol** is a chiral fluorinated alcohol that represents a class of increasingly vital building blocks for the pharmaceutical, agrochemical, and materials science sectors. The strategic incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. When combined with a specific stereocenter, as in the (S)-enantiomer of 2-fluoropropan-1-ol, this molecule offers a powerful tool for medicinal chemists and researchers to probe and modulate biological systems with high precision.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of **(S)-2-fluoropropan-1-ol**. We will delve into its core properties, proven synthetic strategies, safety protocols grounded in established data, and its applications as a valuable synthetic intermediate. The narrative emphasizes the causality behind experimental choices, providing not just protocols but the scientific reasoning that underpins them.

## Chemical Identity and Physicochemical Properties

A specific CAS (Chemical Abstracts Service) number for the (S)-enantiomer is not prominently available in public databases. Therefore, for regulatory and general reference, the CAS number of the racemic mixture, 3824-87-1, is often used. The (R)-enantiomer is assigned CAS Number 876747-18-1[1]. It is imperative for researchers to characterize the enantiomeric purity of their material to ensure stereochemical integrity.

The molecule consists of a propanol backbone with a fluorine atom at the chiral C2 position. This structure imparts unique properties, stemming from the high electronegativity of fluorine and the presence of a primary alcohol functional group.

Table 1: Physicochemical Properties of 2-Fluoropropan-1-ol

Property	Value	Source(s)
CAS Number	3824-87-1 (Racemic)	[2][3][4]
Molecular Formula	C <sub>3</sub> H <sub>7</sub> FO	[2][3]
Molecular Weight	78.09 g/mol	[1][2][3]
Appearance	Clear, colorless liquid	[4]
Boiling Point	~115 °C (for racemic mixture)	[4]
IUPAC Name	(2S)-2-fluoropropan-1-ol	N/A
XLogP3-AA	0.3	[1][3]
Hydrogen Bond Donor Count	1	[1][3]
Hydrogen Bond Acceptor Count	2	[1][3]
Rotatable Bond Count	1	[1][3]

Note: Some physical properties are reported for the racemic mixture and may vary slightly for the pure enantiomer.

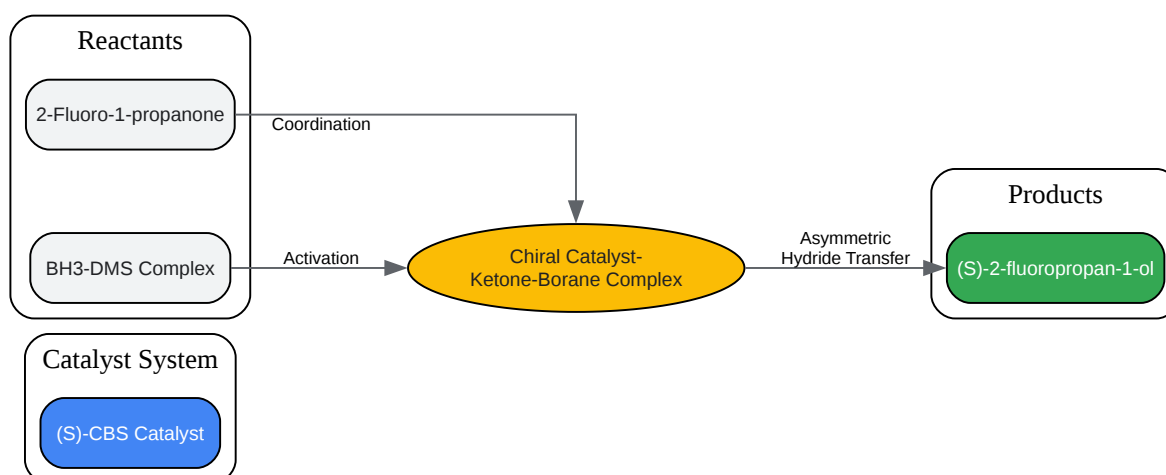
## Core Synthetic Strategies: Pathways to Enantiopurity

Achieving high enantiomeric excess (ee) is critical for the application of **(S)-2-fluoropropan-1-ol** in drug development, as different enantiomers can have vastly different biological activities[5]. The two most prevalent strategies for synthesizing this chiral alcohol are the asymmetric reduction of a prochiral ketone and the enzymatic kinetic resolution of the racemic alcohol.

## Asymmetric Reduction of 2-Fluoro-1-propanone

This "bottom-up" approach constructs the desired stereocenter from a flat, prochiral ketone. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely adopted method for this transformation due to its high enantioselectivity and predictable stereochemical outcome[6].

**Causality and Mechanistic Insight:** The CBS reduction utilizes a chiral oxazaborolidine catalyst that complexes with a borane source (e.g., borane-dimethyl sulfide complex). This chiral complex then coordinates to the carbonyl oxygen of the ketone. The steric bulk of the catalyst directs the hydride delivery from the borane to one specific face of the carbonyl, leading to the formation of one enantiomer in excess. The choice of the (S)- or (R)-catalyst directly determines the stereochemistry of the resulting alcohol.



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**Figure 1: CBS Reduction Workflow for (S)-2-fluoropropan-1-ol.**

#### Experimental Protocol: CBS Reduction

- **Inert Atmosphere:** To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of the (S)-CBS catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF).
- **Borane Addition:** Cool the flask to 0°C and slowly add the borane-dimethyl sulfide (BH<sub>3</sub>-DMS) complex (1.0-1.2 equivalents). Stir for 15 minutes to allow for complex formation.
- **Substrate Addition:** Slowly add a solution of 2-fluoro-1-propanone (1.0 equivalent) in anhydrous THF to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
- **Quenching:** Upon completion, slowly and carefully quench the reaction by adding methanol dropwise at 0°C until gas evolution ceases.
- **Workup:** Warm the mixture to room temperature, remove the solvent under reduced pressure, and perform a standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).
- **Purification:** Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched **(S)-2-fluoropropan-1-ol**. Enantiomeric excess should be determined by chiral HPLC or GC.

## Enzymatic Kinetic Resolution (EKR)

This strategy starts with the inexpensive racemic 2-fluoropropan-1-ol and uses an enzyme to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer.

**Causality and Mechanistic Insight:** Lipases, such as *Candida antarctica* Lipase B (CALB), are highly effective for this transformation. In a non-aqueous solvent, the enzyme's active site is chiral and will preferentially bind and catalyze the acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. By stopping the reaction at approximately

50% conversion, one can isolate the unreacted (S)-alcohol with high enantiomeric purity and the acylated (R)-ester.

## Applications in Research and Drug Development

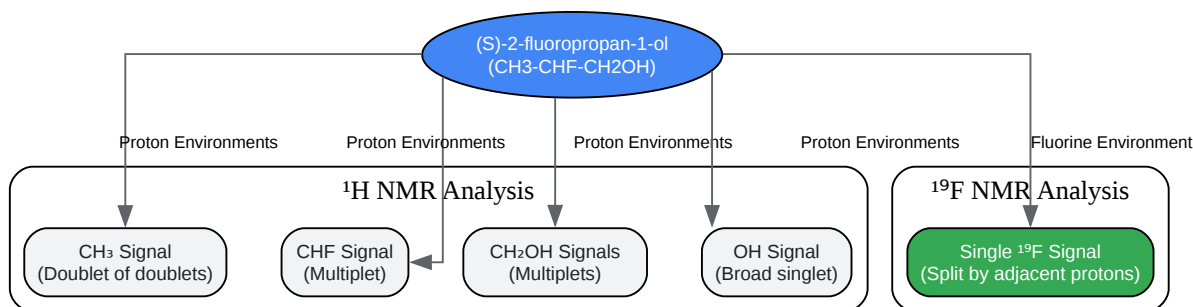
The utility of **(S)-2-fluoropropan-1-ol** lies in its role as a chiral building block. The introduction of fluorine can block metabolic oxidation at the C2 position and can form strong hydrogen bonds, influencing the conformation and binding of a drug molecule to its target receptor[7][8].

- **Chiral Intermediates:** It is a key starting material for the synthesis of more complex molecules where the stereochemistry at the fluorinated carbon is crucial for biological activity[9][10]. The U.S. Food and Drug Administration (FDA) guidelines emphasize the need to establish absolute stereochemistry early in the drug development process, making enantiopure starting materials highly valuable[5][11].
- **Probing Molecular Interactions:** The fluorine atom serves as an excellent probe for NMR studies.  $^{19}\text{F}$  NMR is a powerful technique for studying drug-protein interactions, as the fluorine chemical shift is highly sensitive to its local environment[12][13].

## Spectroscopic Analysis: Confirmation of Structure and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the structure of **(S)-2-fluoropropan-1-ol**. Both  $^1\text{H}$  NMR and  $^{19}\text{F}$  NMR are essential for full characterization.

- $^1\text{H}$  NMR: The proton spectrum will show characteristic signals for the methyl ( $\text{CH}_3$ ), methylene ( $\text{CH}_2\text{OH}$ ), and methine ( $\text{CHF}$ ) protons. The key feature will be the splitting of these signals due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
- $^{19}\text{F}$  NMR: As the  $^{19}\text{F}$  isotope has 100% natural abundance and is a spin  $\frac{1}{2}$  nucleus,  $^{19}\text{F}$  NMR is highly sensitive[14]. A single signal will be observed for the fluorine atom. This signal will be split into a complex multiplet by the adjacent protons, providing definitive evidence of its position in the molecule. This technique is also invaluable for monitoring reaction progress and purity[13].





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**Figure 2:** Expected NMR Spectroscopic Features.

## Safety and Handling Protocols: A Self-Validating System

Fluorinated alcohols require careful handling due to their potential hazards. The Globally Harmonized System (GHS) classifications for 2-fluoropropan-1-ol indicate it is a flammable liquid that can cause skin and serious eye irritation. It may also be harmful if swallowed or inhaled[1][3][4].

Table 2: GHS Hazard Information for 2-Fluoropropan-1-ol

Pictogram(s)	Signal Word	Hazard Statement(s)
 GHS02,  GHS07	Warning	H226: Flammable liquid and vapor[3][15]
H302/H332: Harmful if swallowed or if inhaled[3][4]		
H315: Causes skin irritation[3][15]		
H319: Causes serious eye irritation[3][4]		
H335: May cause respiratory irritation[3][15]		

#### Mandatory Handling Procedures:

- **Engineering Controls:** Always handle this compound in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are readily accessible[16].
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene), a flame-retardant lab coat, and chemical safety goggles or a face shield[16].
- **Fire Safety:** Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools when handling. The compound is classified as a flammable liquid[3]. Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
- **Spill Management:** In case of a spill, evacuate the area. Use personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Avoid breathing vapors[16].
- **Disposal:** Dispose of waste in accordance with local, regional, and national regulations. Do not allow it to enter the sewer system.

By understanding the "why" behind these safety measures—the flammability (H226), the irritant nature (H315, H319), and the toxicity (H302/H332)—researchers can create a self-validating system of safety in the laboratory.

## Conclusion

**(S)-2-fluoropropan-1-ol** is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of chirality and fluorination provides a pathway to novel chemical entities with enhanced properties. A thorough understanding of its synthesis, properties, and handling requirements is essential for leveraging its full potential. By adhering to rigorous synthetic protocols and stringent safety measures, researchers can confidently and effectively incorporate this valuable building block into their discovery and development programs, paving the way for the next generation of therapeutics and advanced materials.

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